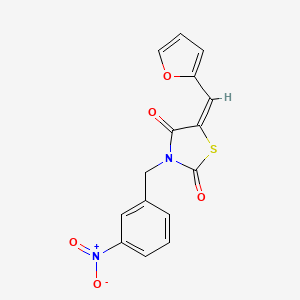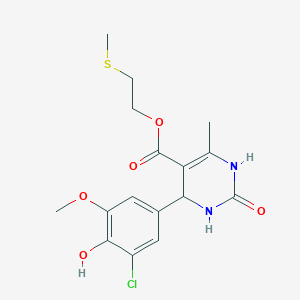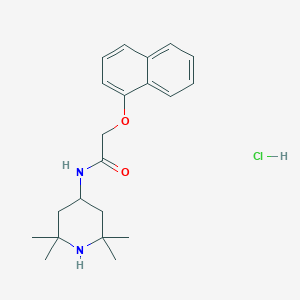![molecular formula C15H18ClF3N2O2 B5143860 N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea, commonly known as DMC or Diuron, is a herbicide that is widely used in agriculture to control weeds. It is also used in non-agricultural settings, such as golf courses, parks, and residential areas. DMC was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world.
Mécanisme D'action
DMC works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by inhibiting the enzyme photosystem II, which is essential for the process of photosynthesis. In cancer cells, DMC has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
DMC has been shown to have a number of biochemical and physiological effects in both plants and animals. In plants, DMC can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced photosynthetic activity. In animals, DMC can cause liver and kidney damage, as well as reproductive and developmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMC in lab experiments is its well-established mode of action and its ability to selectively target photosynthetic organisms. However, one limitation is its potential toxicity to non-target organisms, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DMC. One area of interest is the development of more selective herbicides that can target specific weeds without harming non-target organisms. Another area of interest is the development of DMC derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the environmental impact of DMC and other herbicides, as well as their potential effects on human health.
Méthodes De Synthèse
DMC can be synthesized through a variety of methods, including reaction between 2-chloro-1,1,2-trifluoroethanol and 2-amino-phenol followed by reaction with cyclohexylisocyanate. Another method involves reaction between 2-chloro-1,1,2-trifluoroethanol and 2-nitrophenol followed by reduction of the nitro group to an amino group and subsequent reaction with cyclohexylisocyanate.
Applications De Recherche Scientifique
DMC has been extensively studied for its herbicidal properties and its effects on the environment. In addition, recent research has focused on the potential use of DMC as an anti-cancer agent. Studies have shown that DMC can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
1-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O2/c16-13(17)15(18,19)23-12-9-5-4-8-11(12)21-14(22)20-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFDBYQGIVUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
![2-phenylethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5143796.png)

![7-methyl-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)

![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5143835.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)